molecular formula C7H3BrF4 B1268043 2-Bromo-5-fluorobenzotrifluoride CAS No. 40161-55-5

2-Bromo-5-fluorobenzotrifluoride

Cat. No. B1268043
CAS RN: 40161-55-5
M. Wt: 243 g/mol
InChI Key: AIDVAZGOACECLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves various strategies, including halogenation, cycloaddition reactions, and the use of reagents like N-fluorobenzenesulfonimide (NFSI) for selective fluorination. For instance, the reaction of alkenes with N-bromosuccinimide and triethylamine tris(hydrofluoride) can produce vic-bromofluoroalkanes with high yields and regioselectivity, which could be analogous to the synthesis pathways of 2-Bromo-5-fluorobenzotrifluoride derivatives (Suga et al., 1990).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorobenzotrifluoride can be analyzed through methods like X-ray crystallography, providing insights into its geometric configuration and electronic structure. These analyses are crucial for understanding the reactivity and stability of the compound under different conditions.

Chemical Reactions and Properties

2-Bromo-5-fluorobenzotrifluoride undergoes various chemical reactions, including those facilitated by transition metal catalysts that can activate C-F bonds for functionalization. For example, iron(II) fluoride complexes have been shown to catalyze the hydrodefluorination of fluorocarbons, indicating potential reactions that 2-Bromo-5-fluorobenzotrifluoride might participate in (Vela et al., 2005).

Scientific Research Applications

  • Chemical Properties and Applications
    • 2-Bromo-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3BrF4 . It is a colorless to light orange to yellow clear liquid .
    • The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. 2-Bromo-5-fluorobenzotrifluoride, with its multiple fluorine substitutions, can serve as a model compound for studying the impact of fluorine on properties like bond strength, lipophilicity (fat solubility), and reactivity.
    • It is commonly used in the preparation of poly(arylene ether)s (PAEs) .
  • Fluorination Reagents

    • 2-Bromo-5-fluorobenzotrifluoride can be used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties .
  • Synthesis of Fluorinated Building Blocks

    • This compound can be used in the synthesis of fluorinated building blocks . Fluorinated building blocks are often used in the pharmaceutical industry due to the unique properties of fluorine .
  • Preparation of Poly(arylene ether)s (PAEs)

    • As mentioned earlier, 2-Bromo-5-fluorobenzotrifluoride is commonly used in the preparation of poly(arylene ether)s (PAEs) . PAEs are high-performance polymers with excellent thermal stability, mechanical properties, and resistance to chemicals .
  • Preparation of 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol

    • 5-Bromo-2-fluorobenzotrifluoride may be used in the preparation of 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol . This compound could potentially be used in the synthesis of various organic compounds .
  • Preparation of 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene

    • This compound can also be used in the preparation of 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene . This compound could potentially be used in the synthesis of various organic compounds .
  • Synthesis of Other Fluorinated Compounds

    • 2-Bromo-5-fluorobenzotrifluoride can be used in the synthesis of other fluorinated compounds . These compounds can be used in various fields, including pharmaceuticals, agrochemicals, and materials science .
  • Synthesis Method

    • A patent describes a synthesis method of 2-Bromo-5-fluorobenzotrifluoride . The method involves nitrifying m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride, reducing it to obtain 5-fluoro-2-aminotrifluorotoluene, and finally synthesizing the target compound through diazotization and bromination methods .
  • Preparation of Fluorinated Poly(arylene ether)s

    • 2-Bromo-5-fluorobenzotrifluoride can be used in the preparation of fluorinated poly(arylene ether)s . These polymers have excellent thermal stability, mechanical properties, and resistance to chemicals .

Safety And Hazards

2-Bromo-5-fluorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVAZGOACECLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334516
Record name 2-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzotrifluoride

CAS RN

40161-55-5
Record name 2-Bromo-5-fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40161-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluorobenzotrifluoride
Reactant of Route 4
2-Bromo-5-fluorobenzotrifluoride
Reactant of Route 5
2-Bromo-5-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluorobenzotrifluoride

Citations

For This Compound
4
Citations
J Xiang, ZK Wan, HQ Li, M Ipek, E Binnun… - Journal of medicinal …, 2008 - ACS Publications
… Intermediate phenylpiperazine 7 was prepared from 2-bromo-5-fluorobenzotrifluoride 6 and tert-butylpiperazine 1-carboxylate 1 via Buchwald amination. Removal of the carbamate and …
Number of citations: 37 pubs.acs.org
C Taeschler, E Kirchner, E Păunescu… - ACS …, 2022 - ACS Publications
… However, the remaining concentration of 2-bromo-5-fluorobenzotrifluoride (<0.3% in the Grignard reagent solution; see the Supporting Information) from the preparation of the Grignard …
Number of citations: 4 pubs.acs.org
LJ Filar - 1948 - search.proquest.com
From the earliest utilization of plasticized nitrocellulose and the production of phenol-formsLldehyde resins, the coimoercial exploi tation of synthetic high polymers has grown to he one …
Number of citations: 2 search.proquest.com
S Jeanmart, AJF Edmunds, C Lamberth… - Bioorganic & Medicinal …, 2021 - Elsevier
… The synthesis of mefentrifluconazole (IX) starts with the acetylation of 2-bromo-5-fluorobenzotrifluoride (54) via its Grignard intermediate to the acetophenone derivative 55. The …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.